N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a butyl group, and a propylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.
Formation of the Propylbenzamide Moiety: This step involves the acylation of the quinoline derivative with 4-propylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is also studied for its antimicrobial and anticancer properties.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Uniqueness
Compared to these similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This unique structure can result in different biological activities and interactions, making it a distinct compound of interest in research.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline ring with a benzamide moiety, which is significant for its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Characteristics
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- CAS Number : 946270-53-7
- Chemical Structure :
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis in tumor cells.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Inhibition of Metastasis : It has been observed to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
The mechanism involves binding to specific enzymes and receptors that play a role in cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit DNA polymerase and topoisomerases, crucial enzymes for DNA replication and repair.
- Receptor Interaction : It interacts with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor), leading to reduced signaling for cell growth and survival.
Case Studies
- In vitro Studies : In vitro assays have shown that this compound exhibits an IC50 value of 15 µM against human breast cancer cell lines (MCF7) and 20 µM against lung cancer cell lines (A549) .
- In vivo Studies : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to controls. The treatment led to a 40% decrease in tumor volume after four weeks of administration .
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-15-25-21-13-12-20(16-19(21)11-14-22(25)26)24-23(27)18-9-7-17(6-4-2)8-10-18/h7-10,12-13,16H,3-6,11,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGBVUGNSJSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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